Zinc molybdate -

Zinc molybdate

Catalog Number: EVT-7936698
CAS Number:
Molecular Formula: MoO4Zn
Molecular Weight: 225.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Zinc molybdate can be derived from natural sources or synthesized in laboratories. It belongs to the broader classification of molybdates, which are salts or esters of molybdenum. The compound can exist in different crystalline forms, including beta and alpha structures, which influence its physical and chemical properties.

Synthesis Analysis

Methods of Synthesis

Zinc molybdate can be synthesized through several methods, each with distinct technical details:

  1. Traditional Synthesis: This method involves the reaction of zinc oxide with ammonium molybdate in an aqueous solution. The process typically occurs at temperatures ranging from 40°C to 100°C for a duration of 0.5 to 12 hours, depending on the desired product purity and yield. The mole ratio of zinc to molybdenum is crucial; a ratio of 1:1 yields zinc molybdate, while a higher ratio produces basic zinc molybdate .
  2. Green Synthesis: An environmentally friendly approach uses plant extracts, such as Moringa oleifera leaf extract, to synthesize zinc molybdate nanoparticles. This method not only reduces environmental impact but also enhances the photocatalytic properties of the resulting nanoparticles .
  3. Ultrasound-Assisted Synthesis: This innovative method employs ultrasound waves to facilitate the synthesis process at room temperature, improving the efficiency and quality of the nanoparticles produced .

Technical Details

The synthesis often involves controlling various parameters such as pH, temperature, and reactant concentrations to achieve optimal conditions for crystallization and yield.

Molecular Structure Analysis

Structure and Data

Zinc molybdate has a tetrahedral coordination geometry around the molybdenum atom, forming a crystalline structure that can be analyzed using techniques like X-ray diffraction. The crystalline size of zinc molybdate synthesized through various methods has been reported to be approximately 24.9 nm .

The crystal system can vary based on synthesis conditions, leading to different polymorphs with distinct physical properties.

Chemical Reactions Analysis

Reactions and Technical Details

Zinc molybdate participates in various chemical reactions, particularly as a catalyst in organic transformations. It can catalyze reactions such as:

  • Biodiesel Production: Zinc molybdate acts as an acid catalyst for transesterification reactions, facilitating the conversion of triglycerides into biodiesel .
  • Photocatalytic Degradation: In photocatalytic applications, zinc molybdate can degrade organic dyes under light irradiation by generating reactive oxygen species that attack dye molecules .

The efficiency of these reactions depends heavily on the physical form (nanoparticles versus bulk material) and surface area of zinc molybdate.

Mechanism of Action

Process and Data

The mechanism by which zinc molybdate functions in catalytic processes often involves the generation of reactive oxygen species when exposed to light or heat. These species can initiate oxidative reactions that lead to the breakdown of complex organic molecules into simpler compounds.

For instance, during photocatalytic dye degradation, zinc molybdate generates singlet oxygen and hydroxyl radicals that effectively oxidize dye molecules . The efficiency of this process can be influenced by factors such as light intensity and reaction time.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Zinc molybdate typically appears as a white or yellowish powder.
  • Crystalline Structure: It exhibits different crystalline forms depending on synthesis conditions.
  • Particle Size: Nanoparticles synthesized via green methods have been reported to have sizes around 24.9 nm .

Chemical Properties

  • Solubility: Zinc molybdate is generally insoluble in water but may dissolve under specific conditions.
  • Thermal Stability: It shows good thermal stability up to certain temperatures before decomposition occurs.
  • Band Gap Energy: The band gap energy for zinc molybdate nanoparticles has been measured at approximately 4.40 eV, indicating its potential for use in electronic applications .
Applications

Zinc molybdate has diverse applications across various fields:

  1. Catalysis: Used as a catalyst in biodiesel production and other organic reactions due to its acidic properties.
  2. Photocatalysis: Effective in degrading pollutants such as dyes under UV light exposure.
  3. Antimicrobial Agent: Exhibits antibacterial properties against pathogens like Escherichia coli and Staphylococcus aureus, making it useful in medical applications .
  4. Pigments: Employed in paints and coatings due to its stability and color properties.
Synthesis Methodologies and Optimization

Precipitation and Co-Precipitation Routes

Aqueous Solution-Based Synthesis Using Zinc Salts and Molybdic Acid

Precipitation remains the most industrially scalable method for zinc molybdate synthesis. The conventional approach involves the reaction between soluble zinc salts (e.g., ZnSO₄·7H₂O, Zn(NO₃)₂, or ZnCl₂) and molybdate sources (e.g., sodium molybdate, ammonium heptamolybdate, or molybdic acid) in aqueous media. The stoichiometric metathesis reaction can be represented as:

Zn²⁺ + MoO₄²⁻ → ZnMoO₄↓

Recent advancements focus on resource efficiency and waste minimization. A significant innovation involves using zinc oxide (ZnO) and ammonium molybdate ((NH₄)₆Mo₇O₂₄) under carefully controlled conditions. This method generates ammonium sulfate as a recoverable by-product instead of waste salts. The process involves dissolving ZnO in diluted sulfuric acid to form ZnSO₄, followed by reaction with ammonium molybdate. Crucially, the mother liquor containing ammonium sulfate can be concentrated and crystallized, yielding a valuable fertilizer component and minimizing effluent load [1] [3]. Furthermore, synthesis directly from zinc and molybdenum oxide precursors (ZnO and MoO₃) suspended in water has been demonstrated at room temperature, confirming the thermodynamic feasibility of this route. While spontaneous reaction occurs, the kinetics are slow; hydrothermal treatment or ultrasonication significantly accelerates the process, yielding hydrated ZnMoO₄·0.8H₂O [3].

Table 1: Aqueous Solution-Based Synthesis Conditions for Zinc Molybdate

Zinc SourceMolybdenum SourceReaction ConditionsPhase ObtainedKey Advantages
ZnSO₄·7H₂ONa₂MoO₄80°C, pH 9, Stirringα-ZnMoO₄Simple setup
ZnO + H₂SO₄(NH₄)₆Mo₇O₂₄60-80°C, pH controlα/β-ZnMoO₄Recoverable (NH₄)₂SO₄ by-product
ZnOMoO₃Room Temp, UltrasonicationZnMoO₄·0.8H₂OMinimal chemical consumption
Zn(NO₃)₂·6H₂OAmmonium molybdate160°C (precursor)Oxalate complexPrecursor for thermal decomposition

Role of pH and Temperature in Precipitation Efficiency

Precipitation efficiency, particle size, and phase composition exhibit profound sensitivity to pH and temperature. Molybdate ions (MoO₄²⁻) undergo complex protonation equilibria in aqueous solutions:

  • MoO₄²⁻ (pH > 6.5)
  • HMoO₄⁻ (pH 4.0 - 6.5)
  • H₂MoO₄ (pH < 4.0)

Maintaining a pH above 5.0 is crucial to ensure the predominance of MoO₄²⁻ anions, facilitating the formation of stoichiometric ZnMoO₄. Below pH 5.0, the formation of protonated molybdate species or polymolybdates leads to non-stoichiometric precipitates, hydrated phases like ZnMoO₄·0.8H₂O, or basic zinc molybdates [2] [5]. Temperature directly influences nucleation kinetics and crystal growth. Higher temperatures (70-90°C) typically promote the formation of crystalline α-ZnMoO₄ directly from solution, whereas room temperature precipitation often yields amorphous or hydrated intermediates requiring subsequent calcination. Elevated temperatures also enhance reaction kinetics and particle agglomeration, leading to larger crystallites. For instance, synthesis conducted at 80°C yields defined nanocrystals (~25 nm), while room temperature processes produce finer but often less crystalline particles [2] [3].

Sonochemical and Ultrasound-Assisted Synthesis

Mechanisms of Acoustic Cavitation in Nanoparticle Formation

Sonochemistry leverages the physical and chemical effects of acoustic cavitation. When high-intensity ultrasound (typically 20-1000 kHz) propagates through a liquid medium, it generates alternating compression and rarefaction cycles. During rarefaction, microscopic bubbles or cavities form. These cavities grow over successive cycles and undergo adiabatic collapse upon reaching unstable dimensions. This collapse generates extreme local conditions:

  • Temperatures: >5000 K
  • Pressures: >500 atm
  • Cooling Rates: >10¹⁰ K/s

Within zinc molybdate synthesis, these conditions induce several critical effects:

  • Enhanced Mass Transfer: Ultrasonic microstreaming disrupts concentration gradients at the solid-liquid interfaces (e.g., during ZnO + MoO₃ reaction), dramatically accelerating dissolution and reaction kinetics [3] [4].
  • Intense Micromixing: Cavitational collapse generates powerful shockwaves and microjets, ensuring near-instantaneous homogenization of reactants, crucial for uniform nucleation.
  • Nucleation Promotion: The extreme conditions facilitate rapid supersaturation, generating a vast number of nucleation sites almost simultaneously. This suppresses individual crystal growth, favoring nanoparticle formation.
  • Agglomeration Prevention: Continuous ultrasonic irradiation exerts a cleaning effect on particle surfaces and provides energy to overcome van der Waals forces, preventing agglomeration and yielding highly dispersed nanoparticles [4] [8].

Comparative Analysis of Conventional vs. Ultrasound-Assisted Yield and Particle Size

The advantages of ultrasound-assisted synthesis over conventional precipitation are demonstrable through reaction time, yield, particle size, and distribution. Synthesizing zinc molybdate nanopigments conventionally requires approximately 1.5 hours for complete reaction and particle maturation. The ultrasound-assisted route achieves comparable or superior results within 1 hour, representing a 33% reduction in processing time. This acceleration stems from the dramatically enhanced reaction kinetics under cavitation [4].

More significantly, ultrasound profoundly impacts particle morphology and size distribution. Conventional co-precipitation of zinc molybdate typically yields particles averaging 50-100 nm with a broad size distribution and significant agglomeration. In contrast, sonochemical synthesis produces nanoparticles with an average size of 21.4 nm and a much narrower distribution. This reduction is attributed to the massive nucleation rate under cavitation and the suppression of particle growth due to shorter reaction times. Furthermore, the intense micro-mixing prevents localized concentration gradients, ensuring uniform particle growth [4]. Zinc phosphomolybdate (ZMP) synthesis shows an even more dramatic contrast: conventional methods yield micron-scale particles (>500 nm), whereas sonochemistry produces ZMP nanoparticles around 95.2 nm. The specific surface area (SBET) of sonochemically synthesized ZnMoO₄ is significantly higher than that of conventionally prepared material, enhancing its performance in applications like photocatalysis or corrosion inhibition where surface area is critical [4] [8].

Table 2: Conventional vs. Ultrasound-Assisted Synthesis of Zinc Molybdate

ParameterConventional MethodUltrasound-Assisted MethodAdvantage (%)
Reaction Time90 minutes60 minutes33% Reduction
ZM Average Size50-100 nm21.4 nm~60% Smaller
ZMP Average Size>500 nm95.2 nm~80% Smaller
Crystallite SizeLarger (Broad XRD peaks)Smaller (Sharper XRD peaks)Improved Crystallinity
Particle AgglomerationSignificantMinimalImproved Dispersion
Specific Surface AreaLowerHigherEnhanced Reactivity

Solid-State Reaction and Calcination Techniques

Thermal Decomposition of Oxalate Precursors

Solid-state synthesis via precursor decomposition offers a pathway to high-purity, crystalline ZnMoO₄ with controlled stoichiometry. A prominent method involves the thermal decomposition of a zinc-molybdenum oxalate complex. This complex is synthesized through a solid-state redox reaction by intimately grinding zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O), ammonium heptamolybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O), and excess oxalic acid dihydrate (H₂C₂O₄·2H₂O) in a molar ratio (e.g., 10:0.143:1). Upon gentle heating (~160°C), a redox reaction occurs:

  • Oxalate (C₂O₄²⁻) oxidizes to CO₂, releasing electrons.
  • Mo⁶⁺ is partially reduced to Mo⁴⁺ (evident by a color change to pale blue).
  • Nitrate (NO₃⁻) is reduced, evolving NO₂ (brown-orange gas).

The resulting mixed metal oxalate complex is then calcined in static air. Thermogravimetric Analysis (TGA) reveals a multi-stage decomposition process. For hydrated precursors like ZnMoO₄·0.8H₂O, dehydration occurs in two stages below 320°C, followed by the decomposition of residual organic components and crystallization of anhydrous ZnMoO₄ between 400°C and 500°C [5] [7].

Sol-Gel and Modified Pechini Methods

Citrate Complexation for Controlled Stoichiometry

The Pechini method, a type of polymerizable complex route, excels in producing multicomponent oxides with excellent stoichiometric control, high homogeneity, and nanoscale mixing at relatively low temperatures. Synthesis of ZnMoO₄ involves:

  • Complexation: Dissolving zinc (e.g., Zn(CH₃COO)₂·2H₂O) and molybdenum (e.g., (NH₄)₆Mo₇O₂₄·4H₂O) precursors in an aqueous solution. Citric acid (CA), acting as a chelating agent, is added in excess (typical CA:total metal molar ratio = 2:1 to 4:1). Under heating (60-80°C) and stirring, CA forms stable soluble complexes with Zn²⁺ and MoO₄²⁻/polymolybdate ions (e.g., [Zn(Cit)]⁻, [MoO₃(Cit)]²⁻), preventing selective precipitation and ensuring atomic-level mixing.
  • Polyesterification: Ethylene glycol (EG) is introduced. Upon further heating (100-140°C), esterification occurs between the carboxylic acid groups of the citrate complexes and the hydroxyl groups of EG, forming a polymeric resin. This resin immobilizes the metal complexes within its structure.
  • Prepyrolysis: Heating the viscous resin (~200-300°C) removes volatile components (water, excess EG, ammonia) and initiates decomposition of organic groups, resulting in a fluffy, carbonaceous "precursor powder".
  • Calcination: The precursor powder is calcined (typically 450-550°C) to oxidize residual carbon and crystallize the desired ZnMoO₄ phase [6] [7].

The key advantage lies in the chelating power of citrate, which maintains homogeneous mixing of Zn and Mo in solution and throughout the polymeric resin, overcoming differences in the hydrolysis and precipitation behaviors of the individual ions. This guarantees precise 1:1 Zn:Mo stoichiometry in the final oxide.

Impact of Chelating Agents on Morphological Properties

While citric acid is the primary chelator in the Pechini method, the CA:metal ratio and the CA:EG ratio critically influence the resin's properties and, consequently, the morphology and surface area of the final ZnMoO₄. A higher CA:metal ratio enhances complexation but increases the organic load, potentially leading to excessive foaming during pyrolysis and requiring longer calcination times. An optimal CA:metal ratio (~3:1 to 4:1) balances complexation strength and manageable organic content [7].

The CA:EG ratio controls the degree of polymerization and the viscosity of the resin. Stoichiometric ratios (CA:EG ~1:1 based on functional groups, meaning CA:EG molar ratio ~1:2 to 1:4) promote extensive cross-linking, forming a rigid 3D network that better constrains metal ion mobility upon pyrolysis. This generally results in finer particle sizes and higher surface areas in the calcined oxide. Non-optimal ratios can lead to either incomplete polymerization (low EG) or excessive plasticization (high EG), both potentially causing particle agglomeration or inhomogeneous morphologies.

Surfactants or structure-directing agents can be integrated into the Pechini process to achieve specific morphologies. For instance, adding Cetyltrimethylammonium Bromide (CTAB) during the complexation stage acts as a mesopore template. During calcination, CTAB decomposes, leaving behind a porous structure. Similarly, combining the Pechini approach with hydrothermal treatment of the precursor solution before resin formation or calcination can yield defined nanostructures like nanorods. CTAB concentration during hydrothermal synthesis significantly impacts morphology; optimal concentrations (~0.1 M) facilitate the formation of uniform nanorods (~50-100 nm diameter, several µm long), whereas lower concentrations yield irregular particles and higher concentrations cause aggregation. These nanorods exhibit high specific surface areas and enhanced performance in electrochemical applications [6] [8].

Table 4: Influence of Chelating Agents and Additives in Sol-Gel/Pechini Synthesis

Chelating Agent/AdditiveConcentration/ RatioCalcination Temp. (°C)Resulting MorphologySpecific Surface Area (m²/g)Impact
Citric Acid (CA)CA:Metals = 3:1500Agglomerated Nanoparticles~5-10Good stoichiometry control, moderate agglomeration
CA + Ethylene Glycol (EG)CA:EG = 1:4 (mol)500Less Agglomerated Nanoparticles~10-15Reduced agglomeration vs. CA alone
CA + EG + CTABCTAB (0.1 M)500Nanorods25-50Defined 1D morphology, high surface area, enhanced electrochemistry
CA + EG (Hydrothermal)CA:Metals = 4:1450 (Post-hydrothermal)Nanosheets~30-60High surface area, suitable for catalysis/sensing

Properties

Product Name

Zinc molybdate

IUPAC Name

zinc;dioxido(dioxo)molybdenum

Molecular Formula

MoO4Zn

Molecular Weight

225.3 g/mol

InChI

InChI=1S/Mo.4O.Zn/q;;;2*-1;+2

InChI Key

XAEWLETZEZXLHR-UHFFFAOYSA-N

SMILES

[O-][Mo](=O)(=O)[O-].[Zn+2]

Canonical SMILES

[O-][Mo](=O)(=O)[O-].[Zn+2]

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